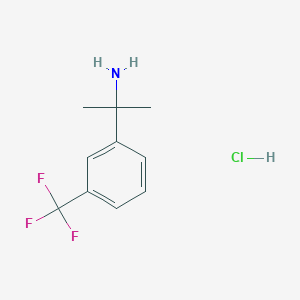

Chlorhydrate de 2-(3-(trifluorométhyl)phényl)propan-2-amine

Vue d'ensemble

Description

2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride is a useful research compound. Its molecular formula is C10H13ClF3N and its molecular weight is 239.66 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Treatment of Obesity

Fenfluramine was historically used as an appetite suppressant in the treatment of obesity. It works by interacting with serotonin receptors to promote satiety. However, its use was discontinued due to severe cardiovascular side effects, including valvulopathy and pulmonary hypertension .

2. Neurological Disorders

Recent studies have highlighted Fenfluramine's potential in treating Dravet syndrome, a severe form of epilepsy that typically manifests in infancy. The FDA approved a low-dose oral formulation of Fenfluramine (marketed as FINTEPLA) for this use in June 2020. This formulation aims to reduce seizure frequency in patients aged two years and older .

3. Anticonvulsant Activity

Research indicates that Fenfluramine may possess anticonvulsant properties due to its ability to enhance serotonin release from neurons. This mechanism is particularly beneficial for patients with drug-resistant epilepsy .

Case Study 1: Dravet Syndrome Treatment

A clinical study published in the "New England Journal of Medicine" demonstrated that Fenfluramine significantly reduced the frequency of seizures in patients with Dravet syndrome compared to placebo. The study indicated a reduction in seizure frequency by up to 75% in some patients, showcasing its efficacy and safety profile when used under controlled conditions .

Case Study 2: Pharmacokinetics and Safety

Research examining the pharmacokinetics of Fenfluramine revealed that it has a favorable absorption profile and a half-life conducive to once or twice-daily dosing. However, long-term safety monitoring is essential due to its historical association with cardiovascular risks .

Data Tables

| Application Area | Description | Approval Status |

|---|---|---|

| Obesity Treatment | Initially approved as an appetite suppressant; withdrawn due to side effects | Withdrawn |

| Dravet Syndrome | Approved for reducing seizure frequency in pediatric patients | FDA Approved (2020) |

| Anticonvulsant Activity | Investigated for efficacy against drug-resistant epilepsy | Ongoing Research |

| Synthesis Step | Reactants/Conditions | Outcome |

|---|---|---|

| Hydrolysis | 2-(3-(trifluoromethyl)phenyl)acetonitrile + water | 2-(3-(trifluoromethyl)phenyl)acetic acid |

| Ketone Formation | 2-(3-(trifluoromethyl)phenyl)acetic acid + acetic anhydride | Intermediate ketone |

| Reductive Amination | Intermediate ketone + ethylamine | Fenfluramine |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 3-(trifluoromethyl)benzaldehyde.

Reductive Amination: The benzaldehyde is subjected to reductive amination with isopropylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This step forms the intermediate 2-(3-(trifluoromethyl)phenyl)propan-2-amine.

Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 3-(trifluoromethyl)benzoic acid .

Mécanisme D'action

The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Chloro-3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride

- 2-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride

Uniqueness

2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride is unique due to the position of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable tool in drug discovery and development .

Activité Biologique

2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride, a compound characterized by its trifluoromethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the trifluoromethyl group is known to enhance the pharmacological properties of organic molecules, influencing their interaction with biological targets.

The molecular formula of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride is , with a molecular weight of approximately 223.21 g/mol. The trifluoromethyl group (-CF₃) significantly affects the compound's lipophilicity and electronic properties, which are crucial for its biological activity.

The mechanism by which 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride exerts its biological effects primarily involves modulation of neurotransmitter systems. Compounds with similar structures have been shown to influence serotonin uptake and receptor activity, which is vital in treating mood disorders and other neurological conditions .

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. In vitro studies have demonstrated that 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride can inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies show that it exhibits antiproliferative effects on various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism involves disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Table 2: Anticancer Activity Data

| Cell Line | IC₅₀ (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 30 | Tubulin destabilization |

| MDA-MB-231 | 25 | Apoptosis induction |

Case Studies

- Antichlamydial Activity : A study highlighted the antichlamydial activity of derivatives containing the trifluoromethyl group. The compound was found to significantly reduce chlamydial inclusion numbers in infected cells, demonstrating selective action against Chlamydia trachomatis while maintaining low toxicity to host cells .

- Neurotransmitter Modulation : Another investigation focused on the influence of this compound on serotonin uptake. The presence of the trifluoromethyl group enhanced its ability to inhibit serotonin transporters, suggesting potential applications in treating depression and anxiety disorders .

Propriétés

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N.ClH/c1-9(2,14)7-4-3-5-8(6-7)10(11,12)13;/h3-6H,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMYHDYEUFIHDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439900-32-9 | |

| Record name | Benzenemethanamine, α,α-dimethyl-3-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439900-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.